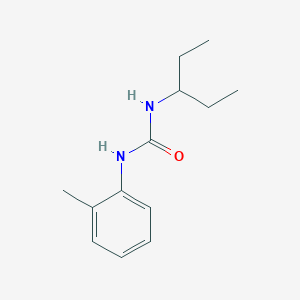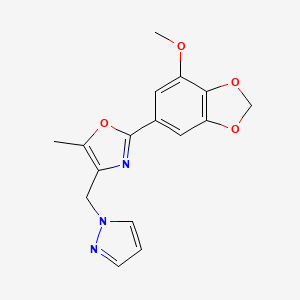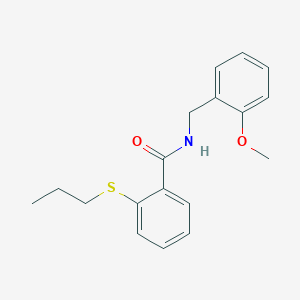![molecular formula C11H12N2OS2 B5372596 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)
2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been widely studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in the disease progression. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Moreover, it has been shown to inhibit the activity of several enzymes involved in the biosynthesis of nucleic acids, such as thymidylate synthase and dihydrofolate reductase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole in lab experiments is its wide range of pharmacological activities, which make it a potential candidate for the development of novel drugs. Moreover, the compound has been found to exhibit low toxicity in animal models, which suggests its safety for use in humans. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
Several future directions can be explored in the field of 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole research. One of the potential areas of research is the development of novel drug formulations based on this compound for the treatment of various diseases, such as cancer and viral infections. Moreover, further studies are needed to elucidate the exact mechanism of action of the compound and its potential targets in the body. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic and pharmacodynamic properties can also be explored.
Métodos De Síntesis
The synthesis of 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole can be achieved by several methods. One of the commonly used methods involves the reaction of 3-methoxybenzyl chloride with thiosemicarbazide in the presence of sodium hydroxide, followed by the reaction with methyl iodide and sodium hydroxide. The resulting compound is then further treated with hydrazine hydrate to yield this compound.
Aplicaciones Científicas De Investigación
2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties. Several studies have reported its potential therapeutic applications in various diseases, such as cancer, inflammation, and viral infections.
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-8-12-13-11(16-8)15-7-9-4-3-5-10(6-9)14-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHLFCPITWIETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(aminosulfonyl)-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)butanamide](/img/structure/B5372517.png)

![4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5372538.png)
![4-amino-N-{4-[2-(4-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5372545.png)
![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]-1,4-oxazepane](/img/structure/B5372566.png)

![4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol](/img/structure/B5372578.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![ethyl [5-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5372589.png)

![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)

![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)